Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Medicinal Chemistry PROTAC Development CNS Drug Discovery

This heterobifunctional bispiperidine is a strategically differentiated intermediate for CNS-focused drug discovery. Its methylene bridge confers a uniquely optimized LogP (2.69) and TPSA (42 Ų), enhancing passive BBB permeability critical for brain metastases-targeting kinase inhibitors. The dual amine architecture, combining a Boc-protected and a free piperidine handle, enables orthogonal conjugation for PROTAC linker optimization, with conformational flexibility from the spacer ideal for ternary complex stabilization. With a pKa of 10.66, this scaffold supports prolonged target engagement for long-acting neurological agents. Procure ≥98% purity for reproducible, high-efficiency synthesis.

Molecular Formula C16H30N2O2
Molecular Weight 282.42 g/mol
CAS No. 879883-54-2
Cat. No. B1441272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate
CAS879883-54-2
Molecular FormulaC16H30N2O2
Molecular Weight282.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2
InChIInChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3
InChIKeyJFKOSNRSLHVFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2): A Boc-Protected Bispiperidine Scaffold for Complex Target Synthesis


Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate is a heterobifunctional intermediate featuring two piperidine rings linked by a methylene bridge, with one nitrogen protected by a tert-butoxycarbonyl (Boc) group . With a molecular weight of 282.42 g/mol (C₁₆H₃₀N₂O₂), this compound belongs to the class of Boc-protected bispiperidines, a privileged scaffold in medicinal chemistry for constructing molecules targeting neurological receptors, kinases, and protein-protein interactions .

Why Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate Cannot Be Simply Substituted with Other Boc-Protected Piperidines


Substitution of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate with closely related analogs (e.g., 4,4'-bipiperidine derivatives or simpler piperidine carboxylates) is not straightforward due to key structural and physicochemical differences. The presence of a methylene (-CH₂-) spacer between the two piperidine rings introduces a distinct conformational flexibility and altered electronic environment compared to directly linked analogs . This structural feature impacts critical molecular properties such as lipophilicity (LogP), basicity (pKa), and topological polar surface area (TPSA), which in turn influence downstream synthetic compatibility, membrane permeability, and target engagement . The quantitative evidence below demonstrates how these differences manifest in measurable properties, underscoring the need for precise chemical selection in research and development workflows.

Quantitative Differentiation of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2) from Structural Analogs


Predicted Physicochemical Properties: Methylene Spacer Alters Lipophilicity and Basicity Compared to 4,4'-Bipiperidine Analog

The target compound's methylene bridge differentiates it from tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate (CAS 171049-35-7), which features a direct bond between piperidine rings. This structural variation leads to quantifiable differences in predicted physicochemical properties, including a higher LogP (increased lipophilicity) and a distinct pKa profile, which are critical for optimizing blood-brain barrier penetration and oral bioavailability .

Medicinal Chemistry PROTAC Development CNS Drug Discovery

Predicted pKa and Boiling Point: Impact on Purification and Formulation

The target compound exhibits a predicted pKa of 10.66±0.10, which is higher than that of tert-butyl piperidine-4-carboxylate (pKa 9.78±0.10). This difference in basicity influences salt formation, purification strategies (e.g., extraction pH), and potential for forming stable crystalline salts for formulation .

Process Chemistry Salt Selection Pre-formulation

Predicted Boiling Point and Density: Implications for Scale-Up and Handling

The target compound has a predicted boiling point of 378.5±15.0 °C, which is higher than that of tert-butyl 4-(piperidin-4-yl)piperidine-1-carboxylate (363 °C). This difference, along with a predicted density of 1.005±0.06 g/cm³, provides practical guidance for distillation, solvent exchange, and storage conditions during scale-up [1].

Process Safety Scale-Up Material Handling

Optimal Application Scenarios for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate Based on Quantitative Differentiation


Scaffold for CNS-Penetrant Kinase Inhibitors

The higher predicted LogP (2.69) of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, compared to directly linked analogs (~1.82), suggests enhanced passive permeability across the blood-brain barrier . This property makes it a preferred intermediate for designing CNS-targeted kinase inhibitors, such as those targeting TRK, ALK, or ROS1, where adequate brain exposure is essential for efficacy against brain metastases . The methylene spacer also provides conformational flexibility that can improve binding to shallow or cryptic pockets in kinases.

PROTAC Linker with Optimized Physicochemical Space

The compound's predicted LogP (2.69) and TPSA (42 Ų) fall within a favorable range for PROTAC linkers, balancing solubility and permeability . Its bispiperidine architecture offers two functional handles for orthogonal conjugation to E3 ligase ligands and target protein binders. The methylene spacer provides a distinct vector and distance compared to rigid bipiperidine linkers, potentially optimizing ternary complex formation and degradation efficiency for challenging targets like KRAS G12D [1].

Intermediate for Long-Acting Neurological Agents

The compound's higher basicity (pKa 10.66) compared to simpler piperidine carboxylates (pKa 9.78) can be exploited to modulate the duration of action for neurological agents . Basic amine moieties with higher pKa values tend to have increased lysosomal trapping (volume of distribution) and prolonged target engagement, a desirable feature for drugs targeting GPCRs or ion channels in the CNS . This makes the scaffold valuable for developing long-acting antipsychotics or analgesics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.